![molecular formula C21H20FN3O B12351953 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)

4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

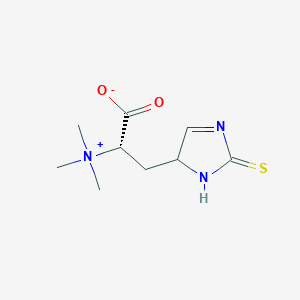

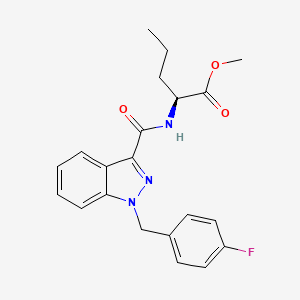

Description

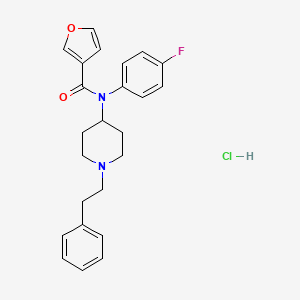

LolCDE-IN-1 is a compound known for its antibacterial activity. It functions as an inhibitor of the Lol proteins complex, specifically targeting the LolCDE complex. This complex is crucial for the transport of lipoproteins in Gram-negative bacteria, making LolCDE-IN-1 a significant compound in the field of antibacterial research .

Preparation Methods

The preparation of LolCDE-IN-1 involves the expression of LolCDE proteins in Escherichia coli BL21 (DE3) cells. These proteins are then purified using dodecyl maltoside and reconstituted in nanodiscs . The synthetic route and industrial production methods for LolCDE-IN-1 are not extensively documented in the available literature.

Chemical Reactions Analysis

LolCDE-IN-1 primarily interacts with the LolCDE complex, inhibiting its function. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, it binds to the LolCDE complex, preventing the transport of lipoproteins .

Scientific Research Applications

LolCDE-IN-1 has several scientific research applications, particularly in the field of antibacterial research. It has been shown to be effective against a range of Gram-negative bacteria, including multidrug-resistant strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial therapies . Additionally, LolCDE-IN-1 has been used in structural biology studies to understand the molecular mechanisms of the LolCDE complex .

Mechanism of Action

LolCDE-IN-1 exerts its effects by binding to the LolCDE complex, an ATP-binding cassette transporter. This binding inhibits the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. The inhibition of this transport disrupts bacterial cell envelope biogenesis and other essential processes, leading to bacterial cell death .

Comparison with Similar Compounds

LolCDE-IN-1 is unique in its specific inhibition of the LolCDE complex. Similar compounds include SMT-738, which also targets the LolCDE complex and has shown promise in treating infections caused by carbapenem-resistant Enterobacteriaceae . Another similar compound is lolamicin, which has been identified for its ability to disrupt LolCDE function and is effective against a range of multidrug-resistant bacteria .

Properties

Molecular Formula |

C21H20FN3O |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

4-[3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine |

InChI |

InChI=1S/C21H20FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-12,20-21,24-25H,13-14H2 |

InChI Key |

CPSHOEWFEKQBRG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(NN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)

![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)

![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)